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Compound of Interest

Compound Name: 3-Iodo-5-nitropyridin-2-ol

Cat. No.: B1314763 Get Quote

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-nitropyridin-2-ol from 2-amino-5-

nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 3-iodo-5-
nitropyridin-2-ol, a valuable building block in medicinal chemistry. The synthesis commences

from the readily available starting material, 2-amino-5-nitropyridine. This document outlines the

reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.

Introduction
Pyridin-2-ol scaffolds, particularly those bearing nitro and iodo functionalities, are of significant

interest in drug discovery and development. The nitro group can act as a bioisostere or be

reduced to an amino group for further functionalization, while the iodo group provides a handle

for various cross-coupling reactions, enabling the construction of complex molecular

architectures.[1] The target molecule, 3-iodo-5-nitropyridin-2-ol, combines these features,

making it a versatile intermediate for the synthesis of novel therapeutic agents. Pyridone

structures are recognized as "privileged fragments" in the design of biologically active

molecules.[2]

The transformation of 2-amino-5-nitropyridine to 3-iodo-5-nitropyridin-2-ol is proposed to

proceed via a diazotization-iodination reaction, a variant of the Sandmeyer reaction.[3][4] This

class of reactions is a cornerstone of aromatic chemistry, allowing for the conversion of an
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amino group into a wide array of functionalities via a diazonium salt intermediate.[5][6] In the

case of 2-aminopyridines, the diazonium salt can be susceptible to hydrolysis, leading to the

formation of the corresponding pyridin-2-ol.

Reaction Pathway and Mechanism
The synthesis is a two-step, one-pot process:

Diazotization: 2-amino-5-nitropyridine is treated with a source of nitrous acid, typically

generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid), to form

the 5-nitro-2-pyridinediazonium salt.

Iodination and Hydrolysis: The diazonium salt is then subjected to a solution of potassium

iodide. The iodide ion displaces the diazonium group. Concurrently, the aqueous acidic

conditions and heating facilitate the hydrolysis of the diazonium group (or the newly

introduced iodo-substituent on the activated ring) to a hydroxyl group, yielding the

thermodynamically favored 2-pyridone tautomer.

Physicochemical Data of Key Compounds
Compound
Name

Structure
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number

2-amino-5-

nitropyridine
C₅H₅N₃O₂ 139.11 4214-76-0[7][8]

3-iodo-5-

nitropyridin-2-ol

3-iodo-5-

nitropyridin-2-ol
C₅H₃IN₂O₃ 265.99

25391-58-6[9]

[10]

Proposed Experimental Protocol
This protocol is based on established methods for the diazotization and iodination of

aminopyridines and may require optimization.

Materials:
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2-amino-5-nitropyridine

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Deionized Water

Sodium Thiosulfate (Na₂S₂O₃)

Sodium Bicarbonate (NaHCO₃)

Ethyl Acetate

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Preparation of the Diazonium Salt Solution:

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping

funnel, cautiously add 2-amino-5-nitropyridine (1.0 eq) to a mixture of concentrated

sulfuric acid and water, pre-cooled to 0-5 °C in an ice-salt bath.

Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite

(1.1 eq) in deionized water dropwise. Ensure the temperature does not exceed 5 °C.

Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes after the addition is

complete.

Iodination and Hydrolysis:

In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.
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Slowly add the pre-formed diazonium salt solution to the potassium iodide solution with

vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

After the addition is complete, slowly warm the reaction mixture to room temperature and

then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Work-up and Isolation:

Cool the reaction mixture to room temperature.

If a precipitate has formed, collect it by vacuum filtration. If not, proceed to extraction.

To the filtrate or the entire reaction mixture, add a saturated solution of sodium thiosulfate

to quench any remaining iodine (indicated by the disappearance of the brown color).

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Remove the solvent under reduced pressure to yield the crude product.

Purification:

The crude 3-iodo-5-nitropyridin-2-ol can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on

silica gel.
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Starting Material

Step 1: Diazotization

Intermediate

Step 2: Iodination & Hydrolysis

Final Product

2-amino-5-nitropyridine 5-nitro-2-pyridinediazonium salt

1. NaNO₂, H₂SO₄

2. 0-5 °C

3-iodo-5-nitropyridin-2-ol

1. KI, H₂O
2. Heat

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 3-iodo-5-nitropyridin-2-ol.
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Start: 2-amino-5-nitropyridine

Diazotization
(NaNO₂, H₂SO₄, 0-5 °C)

Iodination & Hydrolysis
(KI, Heat)

Quench
(Na₂S₂O₃)

Neutralize
(NaHCO₃)

Extraction
(Ethyl Acetate)

Drying & Filtration
(MgSO₄)

Solvent Evaporation

Purification
(Recrystallization or Chromatography)

Final Product:
3-iodo-5-nitropyridin-2-ol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification.
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Conclusion
The described method provides a robust and plausible pathway for the synthesis of 3-iodo-5-
nitropyridin-2-ol from 2-amino-5-nitropyridine. This synthesis leverages the well-established

Sandmeyer-type reaction chemistry, a fundamental tool in the synthetic organic chemist's

arsenal. The resulting product is a highly functionalized pyridine derivative with significant

potential for application in the development of new pharmaceutical agents. Further optimization

of reaction conditions may be necessary to maximize yield and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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